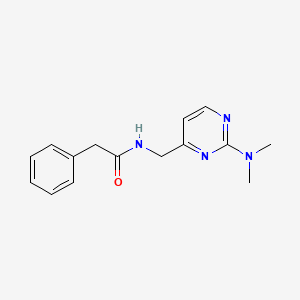
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenylacetamide, also known as DPA-714, is a small molecule radioligand that is used in positron emission tomography (PET) imaging to study the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, oxidative stress, and neuroinflammation. The expression of TSPO is upregulated in various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Therefore, DPA-714 has potential applications in the diagnosis and treatment of these diseases.
Scientific Research Applications
Anticancer Applications
Pyrimidine derivatives, including N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenylacetamide, have been extensively studied for their anticancer properties. They are known to inhibit various cancer cell lines by interfering with DNA synthesis and cell division. These compounds can act as antimetabolites, competing with natural nucleotides, and can be integrated into the DNA of rapidly dividing cancer cells, leading to apoptosis .
Antimicrobial and Antifungal Activities
The pyrimidine core of the compound is structurally similar to the bases found in DNA and RNA, which allows it to interact with microbial DNA and RNA synthesis. This interaction can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial and antifungal agents .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of pyrimidine derivatives are attributed to their ability to modulate the production of inflammatory mediators. They can inhibit the synthesis of prostaglandins and other cytokines involved in the inflammatory response, providing relief from pain and inflammation .
Antidiabetic Properties
Pyrimidine derivatives can influence glucose metabolism and have been investigated for their antidiabetic properties. They may act as DPP-IV inhibitors, increasing the levels of incretins and enhancing insulin secretion, which helps in the management of type 2 diabetes .
Neuroprotective Effects
Research has indicated that pyrimidine derivatives can have neuroprotective effects. They may protect neurons from oxidative stress and apoptosis, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to modulate neurotransmitter systems could also contribute to its neuroprotective properties .
properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-19(2)15-16-9-8-13(18-15)11-17-14(20)10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYUUOZPPKNRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B3007539.png)
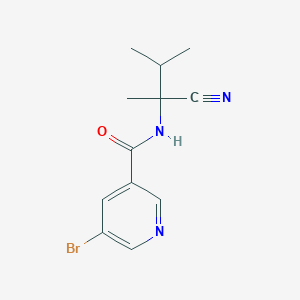
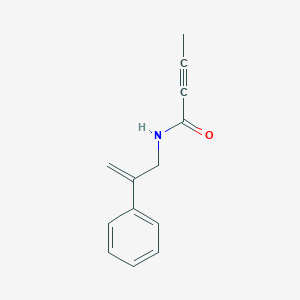
![Methoxy[1-(3-nitrophenyl)ethylidene]amine](/img/structure/B3007543.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007545.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B3007547.png)
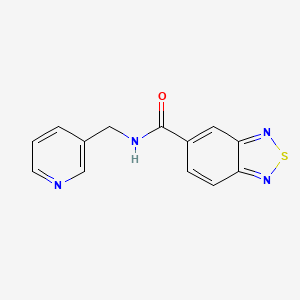
![[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B3007550.png)

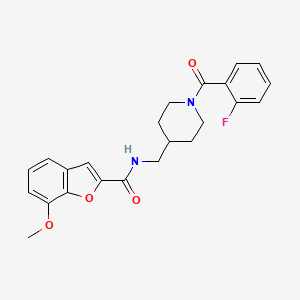
![N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide](/img/structure/B3007557.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3007558.png)